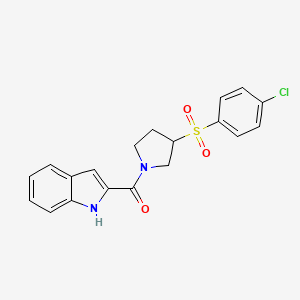

(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

描述

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenylsulfonyl group at the 3-position and linked to a 1H-indol-2-yl methanone moiety. This structure combines sulfonamide and indole pharmacophores, which are prevalent in bioactive molecules.

属性

IUPAC Name |

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-14-5-7-15(8-6-14)26(24,25)16-9-10-22(12-16)19(23)18-11-13-3-1-2-4-17(13)21-18/h1-8,11,16,21H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOUQWBKUOENQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that these compounds may interact with a variety of biochemical pathways.

Pharmacokinetics

The indole scaffold has been found in many important synthetic drug molecules, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects.

生物活性

The compound (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a pyrrolidine ring, an indole moiety, and a sulfonyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl group can form reversible covalent bonds with nucleophilic sites on enzymes, potentially altering their function and modulating biochemical pathways.

- Receptor Interaction : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

1. Antibacterial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | E. coli | Weak |

2. Enzyme Inhibition

Research indicates that the compound may serve as an effective inhibitor of acetylcholinesterase (AChE) and urease enzymes. For example, certain derivatives have shown IC50 values in the low micromolar range, suggesting potent inhibitory effects .

3. Anti-inflammatory Activity

Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cellular models .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antibacterial Effects : A study published in Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial activity of synthesized compounds similar to this compound. The results indicated significant inhibition against multiple bacterial strains, reinforcing the potential for development as antibacterial agents .

- Enzyme Inhibition Research : Another study focused on enzyme inhibition properties revealed that derivatives showed strong inhibitory effects against urease and AChE. These findings suggest potential applications in treating conditions like Alzheimer’s disease and urinary tract infections .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related indole-pyrrolidine hybrids, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Substituent Variations on the Pyrrolidine Ring

- (2-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone (3l) Key Differences: The pyrrolidine is unsubstituted, but the indole is modified with a 4-chlorophenyl-nitroethyl group. Synthesized in 61% yield, this derivative highlights feasible routes for indole-pyrrolidine hybrids .

- (1H-Indol-2-yl)(4-methylpiperazin-1-yl)methanone Key Differences: Replaces the 3-sulfonyl-pyrrolidine with a 4-methylpiperazine ring. Implications: The methylpiperazine increases basicity and solubility due to its tertiary amine, contrasting with the sulfonyl group’s polar but non-basic nature. Such modifications could influence blood-brain barrier permeability .

- (S)-[(1H-Indol-2-yl)(3-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethylamino)pyrrolidin-1-yl]methanone (20) Key Differences: The pyrrolidine is substituted with a 4-methoxybenzyl-pyridinylaminoethyl chain. Implications: The extended alkylamine side chain may enhance receptor binding through additional hydrogen-bonding or van der Waals interactions, though metabolic stability could be reduced compared to the sulfonyl group .

Sulfonyl Group Modifications

- 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone Key Differences: A sulfonyl group is attached to an ethanone chain rather than a pyrrolidine ring.

- [6-Chloro-3-(1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl)-1H-indol-2-yl]-(3S-pyrrolidinyl)methanone Key Differences: The pyrrolidine is part of a complex imidazole-indole hybrid with a 4-chlorobenzyl group. Implications: The additional imidazole and benzyl groups likely enhance hydrophobic interactions in protein binding pockets, but synthetic complexity increases .

Indole Core Modifications

- 4-Amino-3-(1H-indol-1-yl)phenylmethanone Key Differences: The indole is linked to a 4-hydroxyphenyl group via an aminophenyl bridge. Implications: The phenolic -OH group improves water solubility and hydrogen-bonding capacity, contrasting with the lipophilic 4-chlorophenylsulfonyl group. ADMET data for this compound suggest good oral bioavailability (log P ~3–4) and Caco-2 permeability, properties that may differ for the target compound due to its sulfonamide moiety .

- 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines Key Differences: Replaces the methanone linker with a thiazole-pyrrolopyridine system.

Structural and Physicochemical Comparison Table

| Compound Name | Molecular Weight | Key Functional Groups | Notable Properties/Activities | Reference |

|---|---|---|---|---|

| (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone | ~388.8 g/mol | 4-Chlorophenylsulfonyl, pyrrolidine, indole | High polarity (sulfonyl group) | N/A |

| (2-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone | ~413.8 g/mol | Nitroethyl, 4-chlorophenyl | Moderate yield (61%), steric bulk | |

| 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone | 299.3 g/mol | Phenylsulfonyl, ethanone | Linear conformation, lower rigidity | |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | ~344.4 g/mol | 4-Hydroxyphenyl, aminophenyl | High oral bioavailability, log P ~3–4 | |

| (1H-Indol-2-yl)(4-methylpiperazin-1-yl)methanone | ~269.3 g/mol | 4-Methylpiperazine | Enhanced solubility, basicity |

Key Research Findings and Implications

- ADMET Considerations : Sulfonyl groups (e.g., in ) may improve metabolic stability compared to nitro or alkylamine substituents, but could reduce membrane permeability .

- Biological Potential: The 4-chlorophenylsulfonyl group in the target compound mirrors motifs in kinase inhibitors (e.g., ), suggesting possible applications in targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。